molecular formula C26H25NO4 B7777412 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B7777412
M. Wt: 415.5 g/mol
InChI Key: AUMBAGOVHVKCGZ-MHWRWJLKSA-N
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Description

4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 1,3-benzodioxole derivatives with acridine carboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound .

Scientific Research Applications

Chemistry

In chemistry, 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties .

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of cancer research .

Industry

In industry, the compound’s properties make it suitable for use in materials science, where it can be incorporated into polymers and other materials to enhance their performance .

Mechanism of Action

The mechanism of action of 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in cancer research, it may inhibit the growth of cancer cells by interfering with their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and acridine derivatives, such as:

Uniqueness

What sets 4-Benzo[1,3]dioxol-5-ylmethylene-2-tert-butyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it a valuable compound for various applications, from drug development to materials science .

Properties

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(2,3)17-12-16(10-15-8-9-21-22(11-15)31-14-30-21)24-19(13-17)23(25(28)29)18-6-4-5-7-20(18)27-24/h4-11,17H,12-14H2,1-3H3,(H,28,29)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMBAGOVHVKCGZ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1C/C(=C\C2=CC3=C(C=C2)OCO3)/C4=NC5=CC=CC=C5C(=C4C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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